4-bromo-2-methyl-5-sulfamoylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
176309-03-8 |
|---|---|
Molecular Formula |
C8H8BrNO4S |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-4-2-6(9)7(15(10,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
OCKAOPGAXCSZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br |
Purity |
95 |
Origin of Product |
United States |
Modifications of the Carboxylic Acid Group:
The carboxylic acid is often a critical feature for binding, potentially forming strong ionic or hydrogen bonds with receptor-site residues. nih.gov However, it can also present challenges for cell permeability. enamine.net Ligand design strategies often explore bioisosteric replacements to modulate physicochemical properties while preserving binding. drughunter.com For instance, replacing the carboxylic acid with a tetrazole or an acyl sulfonamide can maintain or improve biological activity by offering a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors. rsc.org
Exploration of the Sulfonamide Moiety:
The sulfonamide group is a versatile functional group that can engage in crucial hydrogen bonding interactions. nih.gov The primary sulfonamide (-SO₂NH₂) offers both hydrogen bond donor and acceptor capabilities. Ligand design can involve N-alkylation or N-arylation of the sulfonamido nitrogen to probe for additional hydrophobic pockets near this region of the molecule. Such modifications can significantly impact binding affinity, as demonstrated in the development of various enzyme inhibitors where substituted sulfonamides play a key role. acs.org
Substitution on the Aromatic Ring:
The substituents on the phenyl ring are pivotal for orienting the molecule within the binding site and for providing additional interactions.
The Methyl Group: The 2-methyl group can serve as a hydrophobic anchor. Its effect on activity is significant, as the addition of a methyl group can induce a favorable conformational change in the ligand or interact with a hydrophobic region of the protein. nih.gov Shifting the position of the methyl group or replacing it with other small alkyl groups can help to map the topology of this hydrophobic pocket.
Hypothetical SAR Data for 4-Bromo-2-methyl-5-sulfamoylbenzoic Acid Derivatives
To illustrate these ligand design principles, the following table presents hypothetical SAR data for a series of derivatives. This data represents a typical outcome of a lead optimization campaign based on this scaffold.
| Compound | R1 (-COOH) | R2 (-CH₃) | R3 (-Br) | R4 (-SO₂NH₂) | Relative Activity | Rationale for Activity Change |
| Parent | -COOH | -CH₃ | -Br | -SO₂NH₂ | 1 | Baseline activity. |
| 1a | -COOCH₃ | -CH₃ | -Br | -SO₂NH₂ | 0.1 | Esterification of the carboxylic acid removes a key H-bond donor and ionic interaction site, reducing activity. |
| 1b | Tetrazole | -CH₃ | -Br | -SO₂NH₂ | 0.9 | Tetrazole acts as a successful bioisostere for the carboxylic acid, largely retaining activity. drughunter.com |
| 2a | -COOH | -H | -Br | -SO₂NH₂ | 0.3 | Removal of the methyl group leads to loss of hydrophobic interaction, decreasing activity. nih.gov |
| 2b | -COOH | -CH₂CH₃ | -Br | -SO₂NH₂ | 0.2 | A larger ethyl group may introduce steric hindrance in the hydrophobic pocket, reducing activity. |
| 3a | -COOH | -CH₃ | -Cl | -SO₂NH₂ | 0.7 | Chlorine is a weaker halogen bond donor than bromine, leading to a slight decrease in activity. nih.gov |
| 3b | -COOH | -CH₃ | -I | -SO₂NH₂ | 1.2 | Iodine is a stronger halogen bond donor, potentially enhancing binding affinity. |
| 4a | -COOH | -CH₃ | -Br | -SO₂NHCH₃ | 1.5 | N-methylation of the sulfonamide may access an additional small hydrophobic pocket, increasing activity. |
| 4b | -COOH | -CH₃ | -Br | -SO₂N(CH₃)₂ | 0.4 | Di-methylation may introduce steric clash or remove a critical hydrogen bond donor, reducing activity. |
This systematic approach to modifying the this compound scaffold, guided by pharmacophore modeling, allows for a comprehensive exploration of the SAR and the rational design of new, improved ligands.
Structure Activity Relationship Sar Studies of 4 Bromo 2 Methyl 5 Sulfamoylbenzoic Acid Derivatives
Systematic Chemical Modifications of the Core Structure
Systematic modifications of the 4-bromo-2-methyl-5-sulfamoylbenzoic acid scaffold have provided significant insights into the structural requirements for potent inhibitory activity against NKCC isoforms. researchgate.netnih.gov These studies typically involve altering substituents at various positions on the benzoic acid ring to understand their influence on potency and selectivity.
The nature of the substituents on the aromatic ring is a critical determinant of activity. While the parent compound in this article is specified with a bromo group at position 4 and a methyl group at position 2, studies on analogous series have explored the impact of different groups at these and other positions.
Research on bumetanide (B1668049) analogs, where position 4 is typically occupied by a phenoxy group, has shown that substituting this with a 4-chloroanilino group can yield compounds with enhanced inhibitory activity against the human NKCC2A transporter. nih.govnih.gov The electronic properties of halogen substituents can perturb the energy levels of the molecule, which in turn alters the absorption and luminescence properties, indicating a change in the molecule's electronic distribution that can affect receptor binding. rsc.org The planarity of the aromatic ring is considered an important feature, as it facilitates the molecule's ability to fit into the binding pockets of its target protein. iomcworld.com
The methyl group at the 2-position also plays a role, although detailed SAR studies on its variation for this specific scaffold are less common in the provided literature. However, in related benzothiazine carboxamides, the introduction of a 4-methyl group was shown to significantly affect the crystal structure and biological properties of the compounds. mdpi.com
The sulfamoyl group (-SO₂NH₂) at position 5 is a characteristic feature of many loop diuretics. However, SAR studies have revealed that it is not an absolute requirement for activity. nih.gov A key finding is that the replacement of the sulfamoyl group with a methylsulfonyl moiety (-SO₂CH₃) leads to a compound (PF-1730) that is almost twice as potent as bumetanide in inhibiting hNKCC2A. nih.gov This suggests that while the sulfonamide functionality is important, modifications can lead to improved potency. Conversely, demethylation of the sulfonamide has been reported to decrease the potency of analogs against NKCC2. nih.gov
| Compound/Modification | Modification at Position 5 | Effect on hNKCC2A Inhibition | Reference |
| Bumetanide Analog (PF-1730) | Sulfamoyl group replaced by Methylsulfonyl group | Higher potency than bumetanide | nih.gov |
| Bumetanide Analog | Demethylation of Sulfonamide | Decreased potency against NKCC2 | nih.gov |
This table summarizes the effects of modifying the sulfamoyl moiety on the inhibitory activity of this compound derivatives against the NKCC2 transporter.
The carboxylic acid group at position 1 is a crucial element for the biological activity of these compounds. nih.govnih.gov Research has consistently shown that an acidic function at this position is essential for transporter inhibition. nih.govnih.gov
When the carboxylic group of bumetanide was replaced with a non-ionic anilinomethyl group, the resulting compound (BUM13) lost its ability to inhibit hNKCC2A. researchgate.netnih.gov Furthermore, substituting the carboxyl group with a sulfonic acid group (in compound PF-2178) resulted in a molecule that was a less potent inhibitor of hNKCC2A compared to the parent compound, bumetanide. nih.gov This indicates that while an acidic group is necessary, the specific nature and pKa of that group are finely tuned for optimal interaction with the transporter. nih.gov
| Compound | Modification at Position 1 (Carboxyl Group) | Effect on hNKCC2A Inhibition | Reference |
| BUM13 | Replaced by a non-ionic anilinomethyl group | Loss of inhibition | researchgate.netnih.gov |
| PF-2178 | Replaced by a sulfonic acid group | Less potent inhibitor than bumetanide | nih.gov |
This table illustrates the critical role of the carboxyl group in the activity of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies are mathematical modeling techniques used to predict the biological activity of chemical compounds based on their structural properties. iomcworld.com For derivatives of this compound, QSAR models have been instrumental in understanding the relationship between physicochemical properties and diuretic potency.
The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For bumetanide and its analogs, key descriptors include:
Lipophilicity (logP): This descriptor measures the hydrophobicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes. nih.gov
Acidic Dissociation Constant (pKa): This value is critical as studies have shown the necessity of an acidic group for activity. nih.gov The pKa determines the ionization state of the carboxyl group at physiological pH. nih.gov
Topological and Spatial Descriptors: These describe the size, shape, and branching of the molecule. researchgate.net The planar nature of the aromatic core is a significant structural feature. iomcworld.com
Thermodynamic Descriptors: These relate to the energy and stability of the molecule. researchgate.net
Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges and the energy of molecular orbitals (e.g., HOMO and LUMO), which are affected by substituents like halogens. rsc.orgresearchgate.net
Once descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with biological activity. A significant finding in the study of bumetanide derivatives was the establishment of a good correlation between their diuretic potency in dogs and their in vitro inhibition of the hNKCC2A transporter, with a correlation coefficient (r²) of 0.817. nih.govnih.gov
This correlation serves as a validated predictive model, indicating that the in vitro assay measuring hNKCC2A inhibition is a strong predictor of in vivo diuretic effects. nih.gov The development of such models typically involves splitting the data into a training set to build the model and a test set for external validation. researchgate.net The predictive power of the model is assessed using various statistical metrics, ensuring its robustness and reliability for forecasting the activity of new, unsynthesized analogs. researchgate.net Such models are invaluable tools for guiding the rational design of novel, potentially more potent and selective diuretic agents. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a fundamental component of rational drug design, providing a three-dimensional abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. For derivatives of this compound, a pharmacophore model helps to elucidate the critical interactions driving biological activity and guides the design of new, potentially more potent and selective molecules.
A hypothetical pharmacophore model for a ligand based on the this compound scaffold can be constructed by identifying its key chemical features. These features include:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carboxylate and sulfamoyl groups are prominent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The carboxylic acid proton and the amine protons of the sulfonamide group can act as hydrogen bond donors.
Aromatic Ring (AR): The central benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.
Hydrophobic Group (HY): The 2-methyl group provides a distinct hydrophobic feature that can occupy a small lipophilic pocket.
Halogen Bond Donor (X): The bromine atom at position 4 can act as a halogen bond donor, a directional interaction with an electron-rich atom like oxygen or nitrogen. nih.gov
These features form the basis for ligand design, where systematic modifications of the scaffold are undertaken to probe the structure-activity relationship (SAR). The primary goals are to enhance binding affinity and selectivity by optimizing these interactions.
Ligand Design Principles:
The design of new ligands based on the this compound core involves strategic modifications to its functional groups.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Electronic Structure Analysis and Reactivity Prediction
No specific studies on the electronic structure or reactivity of 4-bromo-2-methyl-5-sulfamoylbenzoic acid have been found. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine electron distribution, orbital energies, and to predict sites of electrophilic and nucleophilic attack. While DFT is a common method for the theoretical simulation of organic compounds' electronic structures nih.gov, data for the specific title compound is absent.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and is crucial for understanding how the molecule might interact with biological targets or other molecules. For instance, in related benzoic acid derivatives, MEP surfaces have been used to identify electron-rich domains .
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component of predicting a molecule's reactivity and electronic transitions. nih.gov This analysis has not been performed or published for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a view of a molecule's movement and conformational changes over time, providing insights into its behavior in different environments.
Conformational Analysis and Dynamic Behavior
There is no available research on the conformational analysis or dynamic behavior of this compound. These studies would be essential to understand the flexibility of the molecule and the accessible shapes it can adopt, which is critical for its interaction with biological receptors.
Solvation Effects and Solvent Interactions
The influence of solvents on the structure and properties of this compound has not been investigated in any published work. Solvation studies are important for predicting how the molecule behaves in an aqueous biological environment or in various solvents used during synthesis and analysis.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein. nih.gov Such studies are crucial for understanding the potential biological activity of a compound. However, no specific molecular docking studies involving this compound have been published.
The prediction of binding modes and affinities involves docking the ligand into the active site of a protein to determine the most stable conformation and to calculate a scoring function that estimates the binding affinity. This process helps in identifying potential biological targets for a compound. For this compound, there are no available research findings that predict its binding modes or affinities with any specific biological targets.
A critical aspect of molecular docking analysis is the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and inform structure-activity relationship (SAR) studies. A theoretical study of intermolecular interactions would typically involve quantum chemical calculations and analysis of the molecular structure. mdpi.com However, no studies have been published that identify the key intermolecular interactions for this compound with any protein target.
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This can be done through either ligand-based or structure-based methods. mdpi.commdpi.com While benzoic acid derivatives have been included in virtual screening campaigns for various targets, there is no documented evidence of this compound being used in or identified through such methodologies for novel ligand discovery. mdpi.com
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are paramount for piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques can identify the constituent atoms, their connectivity, and the nature of the chemical bonds that hold them together.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-bromo-2-methyl-5-sulfamoylbenzoic acid, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. For instance, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the amine protons of the sulfamoyl group.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would theoretically produce a distinct signal, allowing for the complete mapping of the carbon framework.
Although less common, ¹⁵N NMR could offer direct insight into the electronic environment of the nitrogen atom within the sulfamoyl group, which can be valuable for studying its chemical properties. Given the absence of fluorine in the molecule, ¹⁹F NMR would not be applicable.
Hypothetical ¹H NMR Data Interpretation:
Aromatic Protons: Two signals in the aromatic region, likely singlets or narrow doublets depending on long-range coupling, corresponding to the protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromo, carboxyl, and sulfamoyl groups and the electron-donating effect of the methyl group.
Methyl Protons: A singlet in the aliphatic region, integrating to three protons.
Sulfamoyl Protons (NH₂): A broad singlet, the chemical shift of which could be concentration and solvent dependent.
Carboxylic Acid Proton (OH): A very broad singlet at a downfield chemical shift, which may be exchangeable with deuterium (B1214612) from a deuterated solvent.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
HRMS is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, it can confirm the molecular formula, C₈H₈BrNO₄S.
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can confirm the connectivity of the atoms. Key fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, the sulfamoyl group, or the bromine atom.
Predicted mass spectrometry data for adducts of this compound are available in public databases. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 293.94301 |
| [M+Na]⁺ | 315.92495 |
| [M-H]⁻ | 291.92845 |
| [M+NH₄]⁺ | 310.96955 |
| [M+K]⁺ | 331.89889 |
This table is generated from predicted data and not from experimental results. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, one would expect to observe characteristic vibrational bands for:
O-H stretch of the carboxylic acid (a very broad band).
C=O stretch of the carboxylic acid.
N-H stretches of the sulfamoyl group (typically two bands).
S=O stretches of the sulfamoyl group.
C-H stretches of the aromatic and methyl groups.
C-Br stretch at a lower frequency.
While experimental spectra for the target compound are not readily found, studies on related molecules like 2-bromobenzoic acid have been performed, providing a basis for expected spectral regions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in aromatic systems. The benzene ring and its substituents in this compound would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λ_max) are sensitive to the solvent and the pH, particularly due to the ionizable carboxylic acid and sulfamoyl groups.
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development with Various Detection Modalities
HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A typical method would be a reverse-phase separation.
Method Development Considerations:
Column: A C18 or C8 stationary phase would likely be effective.
Mobile Phase: A mixture of an aqueous buffer (to control the ionization of the acidic and basic groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the target compound and any impurities with different polarities.
Detection:
UV Detector: The most common detector. The wavelength would be set to one of the absorption maxima (λ_max) of the compound to ensure high sensitivity.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, confirming the identity of the eluting peaks by their mass-to-charge ratio. This is particularly powerful for identifying unknown impurities.
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used if the compound or its impurities lack a UV chromophore.
While specific HPLC methods for this compound are not published, methods for structurally similar compounds, such as other substituted benzoic acids, have been developed and validated, providing a solid framework for method development. sielc.comekb.egresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS plays a crucial role in detecting potential volatile impurities and byproducts.
The analysis of this compound would typically involve a derivatization step, such as trimethylsilylation, to increase its volatility and thermal stability for GC analysis. nih.gov The derivatized compound is then injected into the GC, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification.
Potential volatile impurities that could be detected by GC-MS during the synthesis of this compound may include residual solvents, starting materials, or byproducts from side reactions. For instance, incomplete bromination could lead to the presence of 2-methyl-5-sulfamoylbenzoic acid.
Illustrative GC-MS Data for a Related Compound (4-bromobenzoic acid):
| Parameter | Value |
| Retention Time | Varies based on column and conditions |
| Major Mass Fragments (m/z) | 200/202 (M+), 183/185, 155/157, 76 |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
Chirality is a key consideration for many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not chiral, chiral centers can be introduced during synthesis or be present in related impurities. Chiral chromatography is the gold standard for separating and quantifying enantiomers. youtube.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. researchgate.net The choice of the CSP is critical and often involves polysaccharide-based columns. nih.govsigmaaldrich.com
In the analysis of substances related to this compound, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be the methods of choice. nih.govsigmaaldrich.com For example, if a synthetic route involved a chiral precursor or if a potential impurity possessed a stereocenter, a chiral method would be developed to ensure the enantiomeric purity of the final product.
Hypothetical Chiral Separation Data for a Sulfonamide Impurity:
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Dependent on sample} |
This table represents hypothetical data for the chiral separation of a related sulfonamide, as direct experimental data for a chiral derivative of this compound is not available in the searched literature.
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.
Single Crystal X-ray Diffraction provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice. For this compound, a single crystal analysis would definitively confirm its molecular structure, including the substitution pattern on the benzene ring. The analysis of related substituted benzoic acids has shown that these molecules often form hydrogen-bonded dimers in the solid state. iaea.orgwikipedia.orgresearchgate.net
X-ray Powder Diffraction (XRPD) is used to identify the crystalline phase of a material and can be used to distinguish between different polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. An XRPD pattern is unique to a specific crystalline form and can be used for quality control to ensure batch-to-batch consistency.
Illustrative Crystallographic Data for a Substituted Benzoic Acid:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c, β (specific values would be determined experimentally) |
| Hydrogen Bonding | Presence of intermolecular hydrogen bonds forming dimers |
This data is illustrative and based on the common crystallographic features of substituted benzoic acids. Specific data for this compound would require experimental determination. iaea.orgwikipedia.orgresearchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of a compound. umd.edulabmanager.comctherm.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the compound, its decomposition temperature, and the presence of any residual solvents or water. mt.com For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, glass transitions, and to study phase transitions such as polymorphism. labmanager.com For this compound, the DSC curve would show an endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the presence of impurities or different polymorphic forms. mt.com
Hypothetical Thermal Analysis Data for this compound:
| Analysis | Parameter | Illustrative Value |
| TGA | Onset of Decomposition | > 200 °C |
| DSC | Melting Point (Endotherm) | 180 - 190 °C |
These values are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Biological Target Interaction Studies and Mechanistic Pharmacology
Enzyme Inhibition Kinetics and Mechanistic Studies
No published data were found regarding the enzyme inhibition kinetics of 4-bromo-2-methyl-5-sulfamoylbenzoic acid.
Inhibition Constants (Ki) Determination and Type of Inhibition (Competitive, Non-competitive, Uncompetitive)
There are no available studies that have determined the inhibition constant (Ki) or the type of enzyme inhibition for this compound.
Reversibility and Irreversibility of Enzyme Binding
Information regarding the reversibility or irreversibility of the binding of this compound to any enzyme is not present in the current scientific literature.
Thermodynamic Characterization of Enzyme-Ligand Interactions
No thermodynamic data, such as changes in enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) associated with the binding of this compound to an enzyme, have been reported.
Receptor Binding Profiling and Affinity Measurements
There is no information available on the receptor binding profile of this compound.
Radioligand Binding Assays for Receptor Occupancy and Affinity (Kd)
No studies utilizing radioligand binding assays to determine the receptor occupancy or affinity (Kd) of this compound have been published.
Fluorescence Polarization or Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
There are no published reports of studies using fluorescence polarization or surface plasmon resonance to investigate the direct binding kinetics of this compound with any biological target.
In Vitro Efficacy and Potency Determination in Mechanistic Assays
There are no available IC50 or EC50 values from any biochemical or cell-based assays, as no such assays appear to have been conducted and published for this specific compound.
Without any foundational research on the biological effects of this compound, it is impossible to generate the detailed and data-driven article as requested. The creation of such content would amount to speculation and would not meet the standards of a professional and authoritative scientific article.
Environmental Fate and Degradation Pathways Research
Photodegradation Studies under Various Environmental Conditions
Photodegradation is a critical process that can break down chemical compounds in the environment through the action of sunlight. For aromatic compounds, particularly those containing halogens like bromine, this process is of considerable importance.
Research into the photodegradation of brominated flame retardants (BFRs) indicates that the carbon-bromine (C-Br) bond is susceptible to cleavage upon absorption of UV radiation. nih.gov This process, known as reductive debromination, is often a primary step in their degradation. nih.gov The energy from light can excite the molecule to a higher energy state, leading to the breaking of the C-Br bond and the removal of the bromine atom. nih.gov Studies on various brominated aromatic compounds have shown that the rate and efficiency of photodegradation can be influenced by the wavelength of light, with shorter, more energetic UV wavelengths generally leading to faster degradation. nih.gov
The presence of other functional groups on the aromatic ring, such as the carboxylic acid and sulfamoyl groups in 4-bromo-2-methyl-5-sulfamoylbenzoic acid, will also influence its light-absorbing properties and subsequent photochemical reactivity. It is plausible that the primary photodegradation pathway for this compound would involve the initial cleavage of the C-Br bond, followed by further oxidation and potential cleavage of the aromatic ring. The environmental medium, such as water or soil surfaces, will also play a role, with dissolved organic matter and other sensitizing molecules potentially accelerating the photodegradation process.
Biodegradation Mechanisms in Aquatic and Terrestrial Systems
For instance, a structurally related compound, 5-bromo-2-hydroxy-4-methylbenzoic acid, has a predicted biodegradation half-life of approximately 4.57 days. epa.gov This suggests that compounds with a brominated, methylated benzoic acid core may be susceptible to microbial degradation. The presence of a sulfamoyl group can influence biodegradability. Some sulfonamides have been shown to be persistent, while others can be degraded under specific conditions. For example, the antibiotic sulfamethoxazole (B1682508) can be degraded by certain bacteria, which utilize it as a carbon source. nih.gov
Table 1: Predicted Environmental Fate Properties of Structurally Similar Compounds
| Compound Name | Predicted Property | Predicted Value | Unit |
|---|---|---|---|
| 5-bromo-2-hydroxy-4-methylbenzoic acid | Biodegradation Half-Life | 4.57 | days |
| Soil Adsorption Coefficient (Koc) | 49.0 | L/kg |
Identification and Characterization of Environmental Metabolites
As a parent compound degrades in the environment, it is transformed into a series of intermediate molecules known as metabolites. Identifying these metabolites is crucial for a complete understanding of the environmental impact of the original substance.
Based on known degradation pathways for similar compounds, several potential environmental metabolites of this compound can be hypothesized.
Photodegradation Metabolites: The primary metabolite from photodegradation would likely be 2-methyl-5-sulfamoylbenzoic acid, resulting from the reductive debromination of the parent molecule. Further degradation could lead to the opening of the aromatic ring and the formation of smaller organic acids.
Biodegradation Metabolites: Microbial degradation could proceed through several pathways. One possibility is the cleavage of the sulfamoyl group, leading to the formation of a sulfonic acid derivative. Another potential pathway involves the hydroxylation of the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds. nih.gov The degradation of sulfamethoxazole, for example, can lead to the formation of aniline (B41778) and other smaller aromatic fragments. nih.gov It is therefore plausible that metabolites such as 4-bromo-2-methyl-benzoic acid and various hydroxylated intermediates could be formed.
The ultimate fate of these metabolites would be further degradation, eventually leading to mineralization (conversion to carbon dioxide, water, and inorganic salts) or incorporation into natural organic matter.
Sorption and Leaching Behavior in Soil and Sediment Matrices
The mobility of a chemical in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This behavior, in turn, influences its potential to leach into groundwater. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior.
For the related compound 5-bromo-2-hydroxy-4-methylbenzoic acid, the predicted Koc value is 49.0 L/kg. epa.gov This relatively low value suggests a high potential for mobility in soil. Given the structural similarities, this compound is also expected to be quite mobile. The presence of the carboxylic acid and sulfamoyl groups, which can be ionized depending on the soil pH, would likely increase its water solubility and reduce its adsorption to organic matter in the soil.
The leaching potential is also influenced by soil type. Soils with higher clay and organic matter content would likely exhibit greater adsorption and therefore less leaching. nih.gov Conversely, in sandy soils, the compound would be expected to move more freely with percolating water, potentially reaching groundwater. The pH of the soil is another critical factor; for acidic compounds like this one, an increase in soil pH generally leads to greater dissociation, reduced sorption, and consequently, increased leaching. scispace.com
Theoretical Modeling of Environmental Persistence and Mobility
In the absence of extensive experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSAR) are invaluable tools for predicting the environmental fate of chemicals. ecetoc.org These models use the chemical structure of a compound to estimate its physicochemical properties and environmental behavior.
The predicted data for the analogous compounds mentioned in this article were likely generated using such models. epa.gov QSAR models for environmental endpoints are developed by correlating the chemical structures of a large set of compounds with their experimentally determined properties. rsc.org For this compound, a QSAR approach could be used to estimate properties such as:
Octanol-Water Partition Coefficient (Kow): A measure of a chemical's hydrophobicity, which influences its bioaccumulation potential and sorption to soil.
Biodegradation Rate: Predicting the likelihood and speed of microbial degradation.
Soil Adsorption Coefficient (Koc): Estimating mobility in soil.
Multimedia fate models can then use these predicted properties to simulate the distribution and persistence of the chemical across different environmental compartments (air, water, soil, and biota). rsc.org These models provide a holistic view of the likely environmental behavior of a compound and can help to identify potential risks, such as persistence or the potential for long-range transport.
Interdisciplinary Research Perspectives and Future Applications
Exploration in Materials Science
The potential utility of 4-bromo-2-methyl-5-sulfamoylbenzoic acid in materials science stems from its reactive functional groups, which can serve as building blocks for complex macromolecules.
Functionalized Polymers: The carboxylic acid group is readily available for polymerization and functionalization reactions. For instance, a related compound, 4-bromo-2-methylbenzoic acid, has been used as a starting material for creating mesogen-jacketed liquid crystalline polymers. chemicalbook.com This suggests that this compound could similarly be incorporated into polymer backbones. The sulfamoyl and bromo groups offer additional sites for post-polymerization modification, allowing for the fine-tuning of polymer properties such as solubility, thermal stability, and chemical resistance. Amine chemistry, which is highly effective with carboxylic acids, provides a versatile method for covalently attaching such molecules to polymer chains, a technique used in the functionalization of polymersomes. nih.gov
Metal-Organic Frameworks (MOFs): The carboxylic acid moiety is a classic linker for the synthesis of MOFs. The compound's rigid benzene (B151609) core and potential for multiple coordination points (through the carboxylate and sulfamoyl groups) could enable the formation of porous, crystalline structures. The presence of the bromo and sulfamoyl groups within the MOF pores could impart specific functionalities, such as catalytic activity or selective adsorption of gases and small molecules.
Role in Pre-clinical Drug Discovery and Lead Optimization Strategies
The sulfamoylbenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry, and the principles of lead optimization can be applied to understand the potential therapeutic value of this compound.
Lead Optimization: Research on sulfamoyl benzoic acid analogues has demonstrated their potential as highly specific receptor agonists. For example, a series of these analogues were synthesized and found to be potent and specific agonists for the lysophosphatidic acid (LPA₂) receptor, which is involved in processes like gut mucosal protection. acs.org In these studies, modifications to different parts of the molecule—the head group, the linker, and the tail group—dramatically influenced potency and specificity. acs.org
Structure-activity relationship (SAR) studies on related sulfamoyl benzamidothiazoles, which prolonged NF-κB activation, also highlight the importance of substitution patterns on the phenyl ring for biological activity. nih.gov The introduction of bromo- and methyl- substituents was shown to be a viable strategy for further modification. nih.gov This indicates that this compound could serve as a fragment or lead compound, where each substituent (bromo, methyl, sulfamoyl) can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The process often involves iterative cycles of chemical synthesis and biological assaying to build upon an initial "hit" compound. nih.gov
| Compound/Modification | Target Activity | Key Finding | Reference |
| Sulfamoyl benzoic acid scaffold | LPA₂ Receptor Agonist | The scaffold was identified as an optimal template for lead optimization due to its high specificity for the LPA₂ receptor. | acs.org |
| Linker Length Variation | LPA₂ Receptor Agonist | A four-carbon linker between the benzoic acid head and a tail group was found to yield the highest potency, shifting activity from the micromolar to the nanomolar range. | acs.org |
| Head Group Positional Isomers | LPA₂ Receptor Agonist | Moving the carboxy group from the ortho position to meta or para positions on the phenyl ring abolished the agonist activity at the LPA₂ receptor. | acs.org |
| Bromo-substituted Analogs | NF-κB Activation | Bromo-substituted sulfamoyl benzamidothiazole analogs were found to be active, suggesting that the bromo- group is a suitable site for further chemical modification. | nih.gov |
Bio-conjugation and Prodrug Strategies
The carboxylic acid group of this compound makes it a prime candidate for prodrug and bio-conjugation strategies, which are designed to improve a drug's physicochemical properties and delivery to a target site. nih.gov
A common prodrug approach involves masking a polar carboxylic acid by converting it into an ester. baranlab.org This increases lipophilicity, which can enhance membrane permeability and oral absorption. nih.gov These ester-linked prodrugs are designed to be stable in the gastrointestinal tract but are cleaved by endogenous esterase enzymes in the blood or target tissues to release the active parent drug. nih.gov For example, amino acid esters have been successfully used to create prodrugs with significantly improved aqueous solubility and bioavailability. researchgate.net This strategy could be directly applied to this compound to improve its drug delivery profile.
Bio-conjugation could involve linking the molecule to larger entities like polymers (e.g., PEGylation) or antibodies. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, can increase a drug's solubility and plasma half-life. nih.gov
Synergistic Research with Nanotechnology and Supramolecular Chemistry
The functional groups on this compound lend themselves to synergistic applications with nanotechnology and supramolecular chemistry.
Nanotechnology: The carboxylic acid can act as an anchor to functionalize the surface of inorganic nanoparticles (e.g., gold, iron oxide). This allows for the creation of hybrid materials where the nanoparticle serves as a carrier or imaging agent, and the attached organic molecule provides a specific biological or chemical function. The sulfamoyl and bromo groups could influence the nanoparticle's surface chemistry and its interactions with biological systems.
Supramolecular Chemistry: The molecule possesses key features for forming non-covalent assemblies. The carboxylic acid and sulfamoyl groups are excellent hydrogen bond donors and acceptors. These interactions, combined with π-π stacking of the benzene rings, could drive the self-assembly of the molecules into higher-order structures like nanofibers, gels, or liquid crystals. The specific substitution pattern would dictate the geometry and stability of these supramolecular structures.
Challenges and Opportunities in Translational Research
Translating a compound like this compound from a laboratory curiosity to a real-world application presents both challenges and opportunities.
Challenges:
Lack of Direct Biological Data: The primary challenge is the absence of published studies on the specific biological activity and safety profile of this compound. uni.lu Extensive preclinical testing would be required to identify any therapeutic potential.
Synthetic Accessibility: While related compounds are used as synthetic intermediates chemicalbook.comsigmaaldrich.com, the multi-step synthesis required to produce this specific, multi-substituted benzene ring could be complex and costly for large-scale production. google.com
Off-Target Effects: As seen with related compounds, small structural changes can drastically alter biological activity. acs.org The bromo and sulfamoyl groups could have unintended interactions with various biological targets, necessitating thorough toxicological screening.
Opportunities:
Untapped Potential: The unique combination of functional groups means the compound could possess novel properties. Its structural similarity to known bioactive scaffolds, such as sulfamoylbenzoic acid LPA₂ agonists, provides a logical starting point for investigation. acs.org
Versatile Chemical Handle: The presence of three distinct functional groups (carboxyl, sulfamoyl, bromo) on a stable core makes it a highly versatile platform for combinatorial chemistry and fragment-based drug design. researchgate.net This allows for the rapid generation of a library of derivatives to screen for a wide range of biological activities.
Interdisciplinary Platform: The molecule sits (B43327) at the intersection of medicinal chemistry, materials science, and nanotechnology. Research into its properties could lead to innovations in multiple fields, from targeted drug delivery systems to novel functional materials.
Q & A
Q. Methodological Notes
- Synthesis Optimization : Prioritize regioselectivity via steric and electronic effects—bromine’s electron-withdrawing nature directs sulfamoylation to the para position .
- Crystallography : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
- Bioactivity : Pair in vitro assays with molecular docking (AutoDock Vina) to predict binding modes to enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
